1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Beschreibung
Eigenschaften
IUPAC Name |
1-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHITRVPVQHIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Pyrrolidin-2-one Core Formation via Donor–Acceptor Cyclopropane Ring Opening
A modern and versatile approach to substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed ring opening of donor–acceptor (DA) cyclopropanes with primary amines, followed by in situ lactamization and dealkoxycarbonylation. This method allows the construction of 1,5-substituted pyrrolidin-2-ones, which structurally relate to the target compound.
- Mechanism : DA cyclopropanes bearing ester groups undergo ring opening by nucleophilic attack of primary amines (e.g., anilines, benzylamines), generating γ-amino esters. Subsequent cyclization forms the pyrrolidin-2-one ring.
- Catalysts : Lewis acids such as nickel perchlorate facilitate the ring opening.
- Conditions : Refluxing in toluene with acetic acid promotes cyclization.
- Post-treatment : Ester groups are removed via alkaline saponification followed by thermolysis to yield the pyrrolidin-2-one without ester substituents.
This synthetic route offers broad substrate scope and mild conditions, suitable for incorporating substituted aromatic rings such as 4,5-dimethoxy-2-nitrophenyl groups by selecting appropriate DA cyclopropane precursors and amines.
Alkylation of Pyrrolidin-2-one or Pyrrolidine Derivatives
Another classical method involves alkylation of pyrrolidin-2-one or pyrrolidine with appropriately substituted bromoethyl aromatic compounds.
- Step 1 : Preparation of 2-bromo-4,5-dimethoxy-1-nitroethylbenzene derivatives by electrophilic aromatic substitution or bromination of the corresponding ethylbenzene precursors.
- Step 2 : Nucleophilic substitution reaction where pyrrolidin-2-one or pyrrolidine attacks the bromoalkyl intermediate.
- Solvents : Commonly used solvents include tetrahydrofuran (THF), diethyl ether, or ethanol.
- Temperature : Reactions are often conducted at 0 °C to room temperature to control reactivity.
- Bases : Use of bases such as triethylamine or sodium carbonate to neutralize HBr formed during the reaction.
This method requires careful control to avoid side reactions and typically yields the N-substituted pyrrolidin-2-one after purification.
Coupling via Carbonyldiimidazole (CDI) or Uronium Salt Activation
For coupling the aromatic side chain to the pyrrolidin-2-one ring, activation of carboxylic acid precursors using coupling agents such as carbonyldiimidazole (CDI) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate is employed.
- Procedure : The carboxylic acid derivative of the aromatic side chain is activated by CDI or uronium salt in solvents like DMF or dichloromethane.
- Base : Triethylamine or diisopropylethylamine is added to facilitate coupling.
- Reaction Time : Stirring at room temperature for 12-24 hours.
- Outcome : Formation of amide or lactam bonds linking the pyrrolidin-2-one to the aromatic ethyl substituent.
This method is useful for late-stage functionalization and allows incorporation of sensitive substituents such as nitro and methoxy groups.
Experimental Data Summary
| Step | Reagents/Catalysts | Solvents | Conditions | Notes |
|---|---|---|---|---|
| DA Cyclopropane ring opening | Ni(ClO4)2, primary amine | Toluene | Reflux with acetic acid | One-pot synthesis; diastereomeric mixtures |
| Alkylation of pyrrolidin-2-one | Pyrrolidin-2-one, 2-bromoaryl ethyl | THF, Et2O, EtOH | 0 °C to RT | Requires base to neutralize HBr |
| Coupling via CDI or uronium | CDI or uronium salt, base (Et3N, DIPEA) | DMF, DCM | RT, 12-24 h | For amide bond formation with aromatic acid |
Purification and Characterization
- Purification : Organic layers are washed with brine (e.g., 25% NaCl solution), dried over MgSO4, and concentrated under reduced pressure.
- Crystallization : Recrystallization from ethanol/ether or dichloromethane/hexane mixtures is employed to obtain pure solids.
- Diastereomeric Resolution : For chiral centers, diastereomeric salts with tartaric acid derivatives can be formed and recrystallized to enhance enantiomeric purity.
- Characterization : Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
Research Findings and Practical Considerations
- The DA cyclopropane ring-opening method is advantageous for its operational simplicity and broad applicability to various substituted aromatic amines.
- Alkylation methods require careful control of reaction temperature and stoichiometry to minimize side reactions.
- Coupling reactions using CDI or uronium salts provide reliable formation of amide bonds but may require inert atmosphere and anhydrous conditions.
- Selection of solvents and catalysts significantly affects yield and purity; THF and DMF are preferred for their solubilizing properties.
- Diastereomeric purity can be enhanced through salt formation and recrystallization, which is critical for pharmaceutical applications.
Analyse Chemischer Reaktionen
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen (H2) in the presence of a catalyst. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C₁₄H₁₈N₂O₅
- Molecular Weight : 294.3 g/mol
- Density : 1.3 g/cm³
- Boiling Point : 500.4 ± 50.0 °C at 760 mmHg
- Flash Point : 256.4 ± 30.1 °C
Structural Features
The compound features a pyrrolidinone ring structure, which is crucial for its biological activity and reactivity. The presence of a nitro group and methoxy groups enhances its chemical reactivity, allowing for diverse synthetic modifications.
Medicinal Chemistry
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one has shown promise in various therapeutic areas:
- Antiviral and Anticancer Activities : Similar compounds have demonstrated significant biological activities, including antiviral and anticancer effects. Research indicates that derivatives of this compound could potentially exhibit similar properties due to the presence of the nitro group, which is known to participate in redox reactions that can affect cellular processes.
- Photoreactive Crosslinking Reagents : The compound can be utilized as a photoreactive crosslinker in biochemical assays. By modifying biomolecules with this compound, researchers can study interactions between proteins or other biomolecules using UV illumination.
Materials Science
The compound's unique properties make it suitable for applications in materials science:
- Lithium-Ion Batteries : There is potential for using compounds with similar structures in lithium-ion battery technology due to their ability to enhance conductivity and stability.
Photochemistry
The compound can serve as a caged compound in photochemical applications:
- Caged Compounds : As seen with DMNPE-caged ATP, this compound can be used to control the release of biologically active molecules upon exposure to light, allowing for precise spatial and temporal control of cellular processes .
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of pyrrolidinone derivatives, including those similar to this compound. The results indicated significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the nitro group could enhance efficacy.
Case Study 2: Photoreactive Applications
Research on photoreactive crosslinkers demonstrated that compounds like this compound could effectively label proteins in live cells. This allows for real-time monitoring of protein interactions and dynamics under physiological conditions .
Wirkmechanismus
The mechanism of action of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidinone ring may also play a role in binding to specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrrolidin-2-one derivatives, focusing on synthesis, substituent effects, and pharmacological relevance.
Structural and Functional Features
Target Compound :
- Core Structure : Pyrrolidin-2-one.
- Substituents :
- 4,5-Dimethoxy-2-nitrophenyl group (electron-withdrawing nitro and electron-donating methoxy groups).
- Potential Implications: Nitro group may enhance reactivity in electrophilic substitution or redox reactions.
Triazine-Linked Pyrrolidin-2-one Derivatives () :
- Examples: 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one. 1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (Compound 70).
- Structural Differences: Triazine ring replaces the nitrophenyl group. Functional groups: Chlorine, fluorine, and amino substituents.
- Fluorine substitution (Compound 70) enhances metabolic stability and binding specificity .
- Synthesis Yields : 39.52% and 42.71%, respectively, reflecting moderate efficiency in multi-step reactions .
Anti-Alzheimer’s Pyrrolidin-2-one Derivatives () :
- Examples :
- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (Compound 10b).
- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (Compound 18c).
- Structural Differences :
- Benzyl or piperidinyl groups replace the ethyl linker.
- Trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration.
- Pharmacological Relevance :
Nicotinic Receptor Ligands () :
- Examples :
- 1-[2-(8-Piperidin-4-yl-6H-oxazolo[4,5-e]indol-2-yl)ethyl]pyrrolidin-2-one hydrochloride (ESI 353).
- Structural Differences :
- Oxazoloindole core replaces the nitrophenyl group.
- Piperidinyl substituents enhance receptor binding.
- Pharmacological Relevance :
- Target nicotinic acetylcholine receptors (nAChRs) and serotonergic pathways, with applications in neurological disorders .
Biologische Aktivität
1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, also known by its CAS number 1171604-89-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its structural characteristics that contribute to these effects.
Structural Characteristics
The molecular formula of this compound is C₁₄H₁₈N₂O₅ with a molecular weight of approximately 294.303 g/mol. Its structure includes a pyrrolidinone ring substituted with a 4,5-dimethoxy-2-nitrophenyl group. The presence of these functional groups is believed to influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives. In particular, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In vitro testing on A549 human lung adenocarcinoma cells demonstrated that certain pyrrolidinone derivatives exhibit significant cytotoxicity. For instance, compounds with similar structures reduced cell viability significantly compared to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies with fewer side effects.
- Structure-Activity Relationship (SAR) : Variations in the substituents on the pyrrolidinone ring have been shown to affect the potency of these compounds. For instance, modifications leading to enhanced lipophilicity or specific electronic properties can increase their interaction with cellular targets .
Antimicrobial Activity
The antimicrobial properties of this compound and related compounds have also been explored extensively.
Findings from Research
- Broad-Spectrum Activity : Similar pyrrolidinone derivatives have exhibited activity against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain derivatives can effectively inhibit multidrug-resistant strains of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to conventional antibiotics .
- Mechanisms of Action : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways, although specific mechanisms for this compound require further investigation .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₅ |
| Molecular Weight | 294.303 g/mol |
| Anticancer Activity | Significant against A549 cells |
| Antimicrobial Activity | Effective against MRSA and E. coli |
| Structure-Activity Relationship | Modifications enhance potency |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via N-methylation of pyrrolidone derivatives using methyl ethyl ketone as a precursor, followed by nitration and methoxylation steps. Reaction optimization should focus on orthogonal experimental design (e.g., varying temperature, catalysts, and solvent polarity) to maximize yield. Thin-layer chromatography (TLC) and column chromatography (SiO₂) are critical for monitoring reaction progress and purification .
- Data Contradictions : Conflicting reports on nitration efficiency (e.g., regioselectivity under acidic vs. neutral conditions) suggest the need for kinetic studies to resolve discrepancies in intermediate stability .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use X-ray crystallography for definitive structural confirmation, particularly for resolving stereochemical ambiguities. Pair with spectroscopic techniques:
- NMR : Assign peaks using ¹H-¹H COSY and HSQC to map proton-carbon correlations (e.g., confirm methoxy groups at δ 3.8–4.0 ppm and nitro group electronic effects) .
- IR : Validate nitro (1520–1350 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) functional groups .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, tracking degradation via HPLC-UV. Key degradation pathways include nitro group reduction (light-sensitive) and pyrrolidinone ring hydrolysis (pH-dependent). Store in amber vials at –20°C under inert gas to prevent oxidative decomposition .
Advanced Research Questions
Q. How does the electronic configuration of the nitro group influence the compound’s bioactivity in enzyme inhibition assays?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, particularly at the nitro group (e.g., Mulliken charges). Correlate with experimental IC₅₀ values in kinase inhibition assays. For contradictory results (e.g., higher potency in vitro vs. lower cellular activity), investigate membrane permeability using Caco-2 cell models .
Q. What environmental fate and ecotoxicological risks are associated with this compound?
- Methodology : Use OECD Test Guideline 307 to assess soil biodegradation half-life. Pair with LC-MS/MS to detect transformation products (e.g., demethylated or reduced metabolites). For ecological risk, conduct acute toxicity assays on Daphnia magna (EC₅₀) and algal growth inhibition tests. Environmental persistence (>60 days) may necessitate photolysis studies under simulated sunlight .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced selectivity?
- Methodology : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or nitro with cyano). Evaluate using 3D-QSAR models (CoMFA/CoMSIA) to predict binding affinity to target proteins (e.g., kinases). Address contradictions in SAR by crystallizing ligand-protein complexes to resolve steric/electronic mismatches .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?
- Methodology : Develop a UPLC-MS/MS method with deuterated internal standards to correct for matrix effects. Validate linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). For low recovery in plasma, optimize protein precipitation (acetonitrile:methanol, 4:1) or use solid-phase extraction (C18 cartridges) .
Q. What in vivo metabolic pathways dominate for this compound, and how do metabolites affect pharmacological activity?
- Methodology : Administer radiolabeled compound (¹⁴C) to rodent models and profile metabolites via HPLC-radiodetection. Key pathways likely include hepatic CYP450-mediated demethylation and nitro reduction. For inactive metabolites, assess potential toxicity (e.g., mutagenicity via Ames test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
